

Technical Support Center: 3-Amino-1-morpholinopropan-1-one Hydrochloride

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Compound of Interest

Compound Name: 3-Amino-1-morpholinopropan-1-one hydrochloride

Cat. No.: B063671

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Welcome to the Technical Support Center for **3-Amino-1-morpholinopropan-1-one hydrochloride**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the common impurities encountered during the synthesis, handling, and analysis of this compound.

Introduction

3-Amino-1-morpholinopropan-1-one hydrochloride is a key pharmaceutical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), including anticancer and antidepressant medications.^[1] Ensuring the purity of this intermediate is paramount, as impurities can lead to unintended side reactions, reduced yields, and the presence of contaminants in the final drug product.^[1] This guide provides a comprehensive overview of potential impurities, their sources, and robust analytical strategies for their detection and control.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses common questions regarding impurities in **3-Amino-1-morpholinopropan-1-one hydrochloride**, providing concise answers and directing you to more detailed sections of this guide where applicable.

Q1: What are the most likely process-related impurities in **3-Amino-1-morpholinopropan-1-one hydrochloride?**

A1: Based on the common synthetic route, the most probable process-related impurities are unreacted starting materials and intermediates. These include:

- Starting Materials: Morpholine, Cyanoacetate, Formamide, and Ammonia.
- Intermediates: 3-Morpholine propionate and 3-Morpholine propionamide.[\[1\]](#)

The presence of these impurities is typically due to incomplete reactions or inadequate purification of the final product. For a detailed breakdown of the synthesis and impurity formation, please refer to the "Process-Related Impurities" section.

Q2: What types of degradation products should I be aware of?

A2: While specific forced degradation studies on **3-Amino-1-morpholinopropan-1-one hydrochloride** are not widely published, based on the degradation pathways of similar amino and morpholine-containing compounds, potential degradation products could arise from:

- Hydrolysis: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 3-aminopropanoic acid and morpholine.
- Oxidation: The morpholine ring and the amino group can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
- Thermolysis: At elevated temperatures, decomposition may occur.

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[\[2\]](#) For more information, see the "Degradation-Related Impurities" section.

Q3: Are there any common residual solvents I should test for?

A3: Yes, residual solvents are a critical class of impurities. The specific solvents to test for will depend on the solvents used in the synthesis and purification steps. Common solvents in related syntheses that could potentially be present include:

- Alcohols (e.g., ethanol, methanol)
- Acetonitrile
- Ethers (e.g., diethyl ether)
- Chlorinated solvents (e.g., dichloromethane)

It is crucial to review the manufacturing process to identify all solvents used and test for their presence in the final product. Headspace Gas Chromatography (GC) is the recommended technique for residual solvent analysis.^{[3][4][5]} Refer to the "Residual Solvents" section for more details.

Q4: My HPLC chromatogram shows peak tailing for the main peak. What could be the cause and how can I fix it?

A4: Peak tailing for a basic compound like 3-Amino-1-morpholinopropan-1-one is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the surface of silica-based HPLC columns.

Troubleshooting steps:

- Use a base-deactivated or end-capped column: These columns have fewer free silanol groups.
- Optimize mobile phase pH: Lowering the pH (e.g., to 2.5-3.5) will ensure the amine is fully protonated, reducing its interaction with silanols.
- Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.
- Reduce sample concentration: Column overload can also cause peak tailing.

For a comprehensive guide, please see the "Troubleshooting HPLC Analysis" section.

Q5: I am seeing ghost peaks in my HPLC gradient analysis. What is their origin?

A5: Ghost peaks in gradient HPLC are typically caused by contaminants in the mobile phase or carryover from previous injections.

Troubleshooting steps:

- Use high-purity solvents and additives: Ensure all mobile phase components are HPLC grade or higher.
- Implement a robust needle wash protocol: This will minimize carryover between injections.
- Flush the column and system: Regularly flushing the HPLC system and column with a strong solvent can remove accumulated contaminants.
- Run a blank gradient: This will help determine if the ghost peaks originate from the mobile phase or the system itself.

Further details can be found in the "Troubleshooting HPLC Analysis" section.

Part 2: In-Depth Guide to Common Impurities

This section provides a detailed analysis of the potential impurities in **3-Amino-1-morpholinopropan-1-one hydrochloride**, categorized by their origin.

Process-Related Impurities

Process-related impurities are substances that are formed or introduced during the synthesis of the target compound.^[2] Their presence is a direct reflection of the reaction conditions and purification efficiency.

Synthesis Pathway and Potential Impurities:

A common synthesis route for **3-Amino-1-morpholinopropan-1-one hydrochloride** is a four-step process:^[1]

- Step 1: Reaction of morpholine with cyanoacetate to form 3-morpholine propionate.
- Step 2: Reaction of 3-morpholine propionate with formamide to yield 3-morpholine propionamide.

- Step 3: Reaction of 3-morpholine propionamide with ammonia or an ammonia salt to produce 3-amino-1-morpholinopropan-1-one.
- Step 4: Reaction with hydrochloric acid to form the final hydrochloride salt.

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Propionate"]; Imp6 [!label="Residual Propionamide"];
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Morpholine -> Imp1 [style=dashed, arrowhead=none]; Cyanoacetate -> Imp2 [style=dashed, arrowhead=none]; Formamide -> Imp3 [style=dashed, arrowhead=none]; Ammonia -> Imp4 [style=dashed, arrowhead=none]; Propionate -> Imp5 [style=dashed, arrowhead=none]; Propionamide -> Imp6 [style=dashed, arrowhead=none]; } Caption: Synthetic pathway and potential process-related impurities.

Table 1: Summary of Process-Related Impurities

Impurity Name	Source	Potential Impact	Recommended Analytical Technique
Morpholine	Unreacted starting material	Can be toxic and may interfere with subsequent reactions.	HPLC with derivatization, GC-MS
Cyanoacetate	Unreacted starting material	May lead to by-product formation.	HPLC-UV
Formamide	Unreacted starting material	Potential teratogen.	GC-MS
Ammonia	Unreacted starting material	Can affect the pH and stability of the final product.	Ion Chromatography
3-Morpholine propionate	Unreacted intermediate	May affect the purity and yield of the final product.	HPLC-UV/MS
3-Morpholine propionamide	Unreacted intermediate	Structurally similar to the final product, may be difficult to separate.	HPLC-UV/MS

Degradation-Related Impurities

Degradation products are formed when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, and base.^[2] Forced degradation studies are crucial for identifying these impurities and developing stability-indicating analytical methods.

Potential Degradation Pathways:

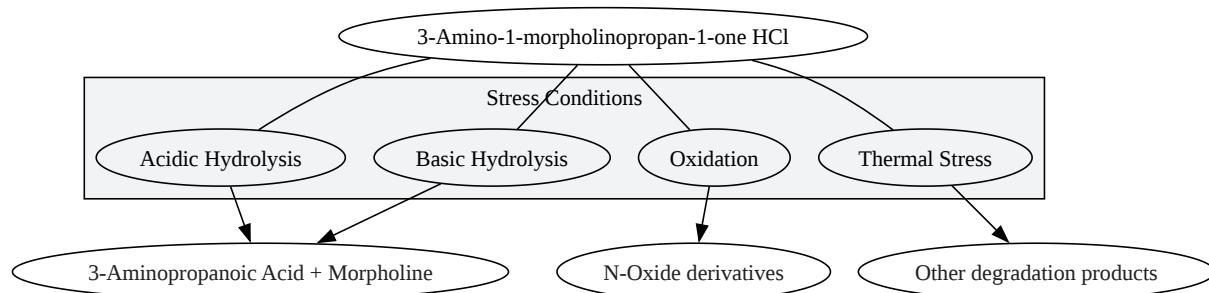
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Table 2: Potential Degradation Products

Stress Condition	Potential Degradation Product(s)	Mechanism	Recommended Analytical Technique
Acidic/Basic Hydrolysis	3-Aminopropanoic acid, Morpholine	Cleavage of the amide bond.	HPLC-MS, Ion Chromatography
Oxidation (e.g., H ₂ O ₂)	N-Oxide of morpholine or the primary amine	Oxidation of nitrogen atoms.	HPLC-MS
Thermal	Various decomposition products	Thermal decomposition.	HPLC-MS, GC-MS
Photolytic	Various degradation products	Photodegradation.	HPLC-MS

Residual Solvents

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products.^{[4][6]} Their levels are strictly controlled due to their potential toxicity.

Table 3: Common Residual Solvents and their ICH Limits (Class 2)

Solvent	ICH Limit (ppm)
Acetonitrile	410
Dichloromethane	600
Toluene	890
Methanol	3000
Ethanol	5000

This is not an exhaustive list. The specific solvents to be tested should be based on the manufacturing process.

Analytical Approach:

The standard method for the analysis of residual solvents is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Part 3: Analytical Methodologies and Troubleshooting

This section provides starting points for developing analytical methods for impurity detection and troubleshooting common issues.

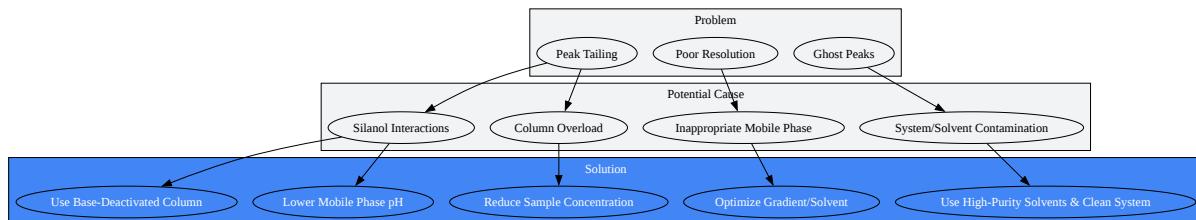
High-Performance Liquid Chromatography (HPLC) for Process and Degradation Impurities

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile impurities.

Suggested Starting HPLC Method Parameters:

Parameter	Recommendation	Rationale
Column	C18, 150 x 4.6 mm, 3.5 µm (base-deactivated)	Good retention for polar compounds and reduced peak tailing.
Mobile Phase A	0.1% Formic acid or 10 mM Ammonium formate in water (pH ~3)	Provides good peak shape for basic analytes.
Mobile Phase B	Acetonitrile or Methanol	Common organic modifiers for reversed-phase HPLC.
Gradient	5% to 95% B over 20-30 minutes	To elute a wide range of polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30-40 °C	Improves peak shape and reproducibility.
Detection	UV at 210 nm or Mass Spectrometry (MS)	The amide chromophore absorbs at low UV. MS provides mass information for identification.
Injection Volume	5-10 µL	A smaller injection volume can improve peak shape.

HPLC Troubleshooting Guide:



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Gas Chromatography (GC) for Residual Solvents

Suggested Starting HS-GC-FID Method Parameters:

Parameter	Recommendation	Rationale
Column	DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane)	Good separation for a wide range of residual solvents.
Headspace Vial Size	20 mL	Standard size for headspace analysis.
Sample Amount	100 mg	A typical amount for residual solvent analysis.
Diluent	Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)	High boiling point solvents suitable for dissolving a wide range of compounds.
Incubation Temperature	80-120 °C	To ensure volatilization of the residual solvents.
Incubation Time	15-30 minutes	To allow for equilibrium to be reached.
Injector Temperature	150-200 °C	To prevent condensation of the analytes.
Oven Program	Start at 40°C, ramp to 240°C	To separate solvents with a range of boiling points.
Detector	FID at 250 °C	Universal detector for organic compounds.

GC Troubleshooting Guide:

Problem	Potential Cause	Suggested Solution
Poor Peak Shape	Analyte adsorption in the injector or column.	Use a deactivated liner and column.
Inappropriate injection temperature.	Optimize the injector temperature.	
Low Sensitivity	Suboptimal injection volume or split ratio.	Optimize injection parameters.
Inefficient ionization in the detector.	Ensure the FID is properly lit and optimized.	
Carryover	Contamination in the headspace syringe or transfer line.	Implement a thorough cleaning/bakeout cycle.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

For the definitive identification and structural confirmation of unknown impurities, NMR and MS are indispensable.

- Mass Spectrometry (MS): Provides accurate mass information, which can be used to determine the elemental composition of an impurity. Fragmentation patterns can provide clues about the structure.
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR provide detailed information about the chemical environment of the atoms in a molecule, allowing for unambiguous structure determination. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to piece together the complete structure of an unknown impurity.

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